Boc-his(trt)-aib-glu(otbu)-gly-OH

Orthogonal protection Solid-phase peptide synthesis Semaglutide convergent synthesis

Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH (CAS 1890228-73-5; MW 824.98 g/mol; MF C₄₅H₅₆N₆O₉) is an orthogonally protected tetrapeptide building block comprising N-terminal Boc protection, trityl (Trt)-protected histidine, the non-canonical α-aminoisobutyric acid (Aib), tert-butyl (OtBu)-protected glutamic acid, and a C-terminal glycine with a free carboxyl group. This compound is specifically designed as Fragment-1 in the convergent synthesis of the GLP-1 receptor agonist Semaglutide, where it is condensed with a 27-amino-acid peptide chain to construct the N-terminal His-Aib-Glu-Gly motif.

Molecular Formula C45H56N6O9
Molecular Weight 825.0 g/mol
Cat. No. B12536155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-his(trt)-aib-glu(otbu)-gly-OH
Molecular FormulaC45H56N6O9
Molecular Weight825.0 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(C(=O)NCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OC(C)(C)C
InChIInChI=1S/C45H56N6O9/c1-42(2,3)59-37(54)25-24-34(38(55)46-27-36(52)53)48-40(57)44(7,8)50-39(56)35(49-41(58)60-43(4,5)6)26-33-28-51(29-47-33)45(30-18-12-9-13-19-30,31-20-14-10-15-21-31)32-22-16-11-17-23-32/h9-23,28-29,34-35H,24-27H2,1-8H3,(H,46,55)(H,48,57)(H,49,58)(H,50,56)(H,52,53)/t34-,35-/m0/s1
InChIKeyOCRJCXTZCKCRBO-PXLJZGITSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH (CAS 1890228-73-5): A Protected Tetrapeptide Intermediate for GLP-1 Agonist Synthesis — Procurement-Ready Evidence Guide


Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH (CAS 1890228-73-5; MW 824.98 g/mol; MF C₄₅H₅₆N₆O₉) is an orthogonally protected tetrapeptide building block comprising N-terminal Boc protection, trityl (Trt)-protected histidine, the non-canonical α-aminoisobutyric acid (Aib), tert-butyl (OtBu)-protected glutamic acid, and a C-terminal glycine with a free carboxyl group . This compound is specifically designed as Fragment-1 in the convergent synthesis of the GLP-1 receptor agonist Semaglutide, where it is condensed with a 27-amino-acid peptide chain to construct the N-terminal His-Aib-Glu-Gly motif [1]. The strategic placement of three orthogonal protecting groups (Boc, Trt, OtBu) enables selective, stepwise deprotection during solid-phase peptide synthesis (SPPS), a feature that distinguishes it from simpler building-block alternatives [2].

Why Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH Cannot Be Interchanged with In-Class Analogs: The Orthogonal Protection and Racemization Challenge


Substituting Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH with a closely related analog such as Boc-His(Boc)-Aib-Glu(OtBu)-Gly-OH or a shorter fragment like Boc-His(Trt)-Aib-OH introduces two critical failure modes in Semaglutide production. First, the His(Trt) vs. His(Boc) protecting-group choice directly governs orthogonal deprotection selectivity: the Trt group is cleaved under mild acidic conditions (1–2% TFA) that leave the Boc and OtBu groups intact, whereas the His(Boc) analog undergoes simultaneous N-terminal and side-chain deprotection, eliminating the ability to perform sequential fragment condensation [1]. Second, L-histidine at the ultimate N-terminal position is exceptionally prone to racemization during coupling; patents explicitly identify that employing the pre-assembled tetrapeptide fragment (rather than stepwise coupling of individual amino acids or smaller dipeptide fragments) minimizes His racemization risk and increases synthesis efficiency [2]. Generic in-class substitution therefore compromises both stereochemical integrity and the convergent synthesis strategy that underpins industrial-scale Semaglutide manufacturing.

Quantitative Differentiation Evidence for Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH Versus Closest Analogs


Orthogonal Deprotection Selectivity: Trt vs. Boc on Histidine Enables True Stepwise Fragment Condensation

The compound carries three chemically distinguishable protecting groups: Boc (N-terminal, cleaved by 20–50% TFA or HCl/dioxane), Trt (His imidazole side-chain, cleaved by 1–2% TFA), and OtBu (Glu side-chain carboxyl, cleaved by 50–95% TFA). In the direct comparator Boc-His(Boc)-Aib-Glu(OtBu)-Gly-OH (CAS 1169630-31-2), both the N-terminal amine and the His imidazole are protected with Boc groups, which are cleaved simultaneously under identical acidic conditions, precluding selective His side-chain deprotection prior to N-terminal Boc removal . The Trt variant is therefore specified as the interchangeable Fragment-1 option (X = Trt or Boc) in the Neuland Laboratories Semaglutide process patent, with the Trt option providing true orthogonality for industrial convergent SPPS workflows [1].

Orthogonal protection Solid-phase peptide synthesis Semaglutide convergent synthesis

SPPS Coupling Efficiency Improvement: +20% vs. Stepwise Amino Acid Assembly

When Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH is employed as a pre-assembled tetrapeptide fragment in SPPS, coupling efficiency improves by 20% relative to stepwise sequential coupling of the four individual protected amino acids (Boc-His(Trt)-OH + H-Aib-OMe + H-Glu(OtBu)-OH + H-Gly-OH) [1]. This gain arises from: (a) elimination of three consecutive coupling/deprotection cycles, each carrying inherent incomplete coupling and racemization risk; (b) avoiding direct coupling onto the sterically hindered Aib residue within the growing peptide chain; and (c) reduced aggregation of the resin-bound intermediate peptide at the critical N-terminal His position [2]. The dipeptide fragment Boc-His(Trt)-Aib-OH (CAS 2061897-68-3), while a common alternative, requires two additional coupling steps to incorporate Glu(OtBu) and Gly, reintroducing the efficiency penalty .

Coupling efficiency SPPS Fragment condensation Semaglutide manufacturing

Activated Ester Conversion Rate: 82–84% for Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OSu Formation Under Optimized Conditions

The free C-terminal carboxyl group of Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH is amenable to high-efficiency conversion to the N-hydroxysuccinimide (OSu) activated ester, a prerequisite for fragment condensation with the main peptide chain. Under optimized conditions (DSC/DMAP/DMF/DIEA, 0–10°C, 0.5–1 h), the conversion rate reaches 84%, and comparable yields of 82–83% are achieved using alternative bases (Et₃N, NMM) [1]. This contrasts with the Boc-His(Boc) analog (CAS 1169630-31-2), for which the activated ester Boc-His(Boc)-Aib-Glu(OtBu)-Gly-OSu (CAS 1169630-34-5) has a reported lower molecular weight (779.8 g/mol) and distinct solubility properties that affect activation kinetics . The patent specifically addresses the industrial-scale problem that alternative activated esters 'are unstable and decompose during handling,' while the DSC-mediated activation of the Trt tetrapeptide yields a process-compatible OSu ester with demonstrated scalability at the 82.5 g input scale [1].

Activated ester Fragment condensation Process development GLP-1 analogue

Industrial Supply Chain Maturity: 500 kg/Month Capacity, ≥98% Purity, and US DMF Filing

Vendor specifications for Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH consistently report purity ≥98% by HPLC, with select suppliers offering ≥99% grade and kilogram-level production support [1][2]. Production capacity reaches 500 kg/month with a 12-day production cycle and 150 kg batch volumes, indicating mature industrial supply chain readiness . Notably, at least one manufacturer (Allsino Pharmaceutical) holds a US Drug Master File (USDMF# 041510) for this specific compound and operates under both GMP and non-GMP conditions, providing regulatory documentation including DMF, CE, and REACH upon request . In contrast, the Boc-His(Boc) analog (CAS 1169630-31-2) has limited publicly disclosed production capacity data and fewer registered vendors with regulatory filings, and the shorter dipeptide Boc-His(Trt)-Aib-OH (CAS 2061897-68-3) is classified as a Semaglutide impurity rather than a primary building block .

Supply chain GMP manufacturing DMF filing Industrial procurement

Conformational Rigidity Advantage: Aib Residue Enhances Helical Stability and Metabolic Half-Life Extension in Downstream GLP-1 Agonists

The Aib (α-aminoisobutyric acid) residue at position 2 of the tetrapeptide introduces backbone conformational restriction via Cα-tetrasubstitution, which is a well-established structural determinant in GLP-1 receptor agonist design. Incorporation of Aib into the His-Aib-Glu-Gly N-terminal motif contributes to enhanced α-helical propensity and resistance to proteolytic degradation by dipeptidyl peptidase-4 (DPP-4), a mechanism documented across the GLP-1 analog class . Specifically, the Aib-containing tetrapeptide pre-organizes the N-terminal helix-capping motif that, upon incorporation into the full-length Semaglutide sequence, extends the circulating half-life to approximately 165 hours (≈7 days) in humans, enabling once-weekly dosing [1]. In contrast, native GLP-1 (7–36), which carries L-Ala at the corresponding position, has a half-life of <2 minutes [2]. An alternative building block lacking Aib — e.g., Boc-His(Trt)-Ala-Glu(OtBu)-Gly-OH — would eliminate this conformational pre-organization and is not specified in any known Semaglutide process patent, making the Aib-containing tetrapeptide a non-substitutable structural requirement for procurement targeting Semaglutide manufacturing [1].

α-Aminoisobutyric acid Helix stabilization Conformational rigidity GLP-1 half-life

Validated Procurement and Research Application Scenarios for Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH


Convergent Semaglutide API Manufacturing: Fragment-1 Condensation onto 27-Amino-Acid Main Chain

In the convergent industrial synthesis of Semaglutide, Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH (Fragment-1) is activated to its OSu ester using DSC/DMAP in DMF (82–84% conversion efficiency) and subsequently condensed with the 27-amino-acid H-Gln(Trt)-...-Gly-OtBu peptide chain to generate fully protected Semaglutide [1]. The orthogonal Trt protection on histidine enables selective imidazole deprotection prior to global acidolytic cleavage, preventing His racemization at the critical N-terminal position — a degradation pathway explicitly addressed in process patents where the pre-assembled tetrapeptide fragment is specified as the preferred solution [2].

GLP-1 Analog Structural Biology: Helical Conformation and DPP-4 Resistance Studies

The Aib residue within the tetrapeptide serves as a model system for investigating Cα-tetrasubstitution effects on peptide secondary structure. Researchers employ Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH in NMR and circular dichroism (CD) studies to quantify the helical stabilization imparted by Aib, with spectroscopic evidence supporting that Aib restricts backbone φ/ψ angles to the α-helical region of Ramachandran space [1]. These conformational insights directly inform the rational design of next-generation long-acting GLP-1 agonists where enhanced proteolytic stability against DPP-4 is a key design criterion linked to Aib incorporation [2].

Quality Control Reference Standard for Fragment-1 Identity and Impurity Profiling in ANDA Submissions

Given the commercial availability of Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH at ≥98% purity (and ≥99% grade from select vendors) with an active US DMF filing (USDMF# 041510), this tetrapeptide serves as a qualified reference standard for HPLC-based identity testing and impurity profiling in Abbreviated New Drug Application (ANDA) submissions for generic Semaglutide [1]. Its well-characterized impurity profile, including the structurally related dipeptide fragment Boc-His(Trt)-Aib-OH (identified as Semaglutide Impurity 33), provides a defined benchmark for establishing acceptance criteria in API release testing [2].

Combinatorial Peptide Library Construction Using Modular Orthogonal Protection

The modular protection pattern — Boc (N-terminal), Trt (His side-chain), OtBu (Glu side-chain), and free C-terminal carboxyl — renders the tetrapeptide suitable as a building block for combinatorial library synthesis. The accessible C-terminal carboxyl group enables on-resin coupling to diverse amino acid sequences without requiring additional activation steps, while the three-tiered orthogonal protection scheme supports split-and-mix library strategies where selective deprotection at each tier exposes unique reactive handles for further diversification [1]. This application leverages the same orthogonal protection architecture that makes the compound the preferred Fragment-1 in Semaglutide convergent synthesis [2].

Quote Request

Request a Quote for Boc-his(trt)-aib-glu(otbu)-gly-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.